An In-depth Technical Guide to Tetraethylene Glycol Monomethyl Ether: Properties and Applications in Drug Development
An In-depth Technical Guide to Tetraethylene Glycol Monomethyl Ether: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol monomethyl ether (TEG-MME) is a high-purity poly(ethylene glycol) (PEG) derivative that has garnered significant interest in the fields of chemistry and pharmacology. Its unique physicochemical properties, including high water solubility, biocompatibility, and low toxicity, make it an invaluable component in the design and synthesis of advanced drug delivery systems and novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of tetraethylene glycol monomethyl ether and details its application in drug development, with a focus on its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic biomolecules.
Core Chemical and Physical Properties
The fundamental properties of tetraethylene glycol monomethyl ether are summarized in the table below, providing a quick reference for researchers. These properties are critical for its application in various experimental settings.
| Property | Value | References |
| Molecular Formula | C₉H₂₀O₅ | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][3][2] |
| Appearance | Clear, colorless to light yellow liquid | [1][4][5] |
| Density | Approximately 1.045 - 1.07 g/mL at 25 °C | [1][3][6] |
| Boiling Point | ~275 °C (527 °F) at 760 mmHg; 158 - 160 °C at 5 mmHg | [5] |
| Melting Point | -39 °C | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
| Solubility | Fully miscible with water and many organic solvents | [5][8] |
| Refractive Index | n20/D ~1.444 - 1.45 | [1][3] |
| CAS Number | 23783-42-8 | [4][9] |
Applications in Drug Development
Tetraethylene glycol monomethyl ether is a versatile tool in drug development, primarily utilized as a flexible and hydrophilic linker. Its incorporation into therapeutic molecules can enhance solubility, improve pharmacokinetic profiles, and enable novel therapeutic modalities.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. Tetraethylene glycol monomethyl ether is an ideal building block for PROTAC linkers due to its flexibility, hydrophilicity, and defined length.[6]
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, starting from the activation of tetraethylene glycol monomethyl ether.
This protocol describes the activation of the terminal hydroxyl group of tetraethylene glycol monomethyl ether by tosylation, preparing it for subsequent nucleophilic substitution reactions in PROTAC synthesis.
Materials:
-
Tetraethylene glycol monomethyl ether
-
p-Toluenesulfonyl chloride (TsCl)
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Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (DCM) as solvent
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
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Solvents for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve tetraethylene glycol monomethyl ether (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tosylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PEGylation of Therapeutic Proteins and Peptides
PEGylation is the process of covalently attaching PEG chains to a therapeutic protein or peptide. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the biomolecule by:
-
Increasing hydrodynamic size: This reduces renal clearance and extends the circulating half-life.
-
Masking epitopes: This can reduce immunogenicity and antigenicity.
-
Enhancing solubility and stability: This can improve formulation and reduce aggregation.
Tetraethylene glycol monomethyl ether, as a monodisperse and short-chain PEG, is particularly useful for the controlled PEGylation of smaller peptides or for introducing a short hydrophilic spacer.
While tetraethylene glycol monomethyl ether does not directly participate in signaling pathways, it is a crucial component of PROTACs which hijack the cell's own protein degradation machinery. The following diagram illustrates the mechanism of action of a PROTAC.
This protocol outlines a general method for the characterization of a peptide that has been PEGylated with an activated form of tetraethylene glycol monomethyl ether.
Materials:
-
PEGylated peptide sample
-
Liquid chromatography-mass spectrometry (LC/MS) system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
C18 reversed-phase column suitable for peptide analysis
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve the purified PEGylated peptide in an appropriate solvent (e.g., water or a low percentage of organic solvent) to a final concentration of approximately 1 mg/mL.
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 1-5 µL of the sample onto the column.
-
Apply a linear gradient of mobile phase B to elute the PEGylated peptide. A typical gradient might be from 5% to 95% B over 30 minutes.
-
The flow rate is typically set between 0.2 and 0.5 mL/min.
-
-
MS Detection:
-
The eluent from the LC is directed into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Acquire mass spectra over a relevant m/z range (e.g., 400-2000 m/z).
-
Set the instrument parameters (e.g., capillary voltage, cone voltage, source temperature) to optimize the signal for the expected mass of the PEGylated peptide.
-
-
Data Analysis:
-
Analyze the obtained mass spectrum to identify the molecular weight of the PEGylated peptide. The expected mass will be the mass of the parent peptide plus the mass of the TEG-MME moiety (208.25 Da), minus the mass of any leaving groups from the conjugation reaction.
-
The presence of a peak corresponding to this calculated mass confirms the successful PEGylation.
-
The purity of the PEGylated product can be assessed from the chromatogram by integrating the peak area of the desired product relative to any impurities or unreacted starting material.
-
Safety and Handling
Tetraethylene glycol monomethyl ether is considered to have low acute toxicity.[4] However, as with any chemical, appropriate safety precautions should be taken. It may cause eye and skin irritation upon direct contact.[4] It is recommended to handle this chemical in a well-ventilated area and to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][10]
Conclusion
Tetraethylene glycol monomethyl ether is a key enabling reagent in modern drug development. Its well-defined structure, hydrophilicity, and biocompatibility make it an excellent choice for constructing linkers in PROTACs and for the PEGylation of therapeutic biomolecules. The detailed protocols and workflows provided in this guide offer a starting point for researchers looking to incorporate this versatile molecule into their drug discovery and development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and functional building blocks like tetraethylene glycol monomethyl ether will undoubtedly increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. bachem.com [bachem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. jchemlett.com [jchemlett.com]
- 10. medchemexpress.com [medchemexpress.com]
